![molecular formula C28H46O4SSi B13412721 4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde is a complex organic compound with a unique structure that includes a silyl ether, a benzothiophene dioxide, and an indene acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde typically involves multiple steps, starting with the preparation of the benzothiophene dioxide core. This can be achieved through the oxidation of benzothiophene using reagents such as m-chloroperbenzoic acid (m-CPBA). The silyl ether group is introduced via a silylation reaction using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole. The final step involves the formation of the indene acetaldehyde moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oxidation and silylation steps, as well as the development of more efficient catalysts for the condensation reactions.
Chemical Reactions Analysis
Types of Reactions
4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde can undergo a variety of chemical reactions, including:
Oxidation: The benzothiophene dioxide moiety can be further oxidized to form sulfone derivatives.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The silyl ether group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0°C.
Substitution: Nucleophiles such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted silyl ethers.
Scientific Research Applications
4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability.
Mechanism of Action
The mechanism of action of 4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde involves its interaction with specific molecular targets and pathways. The compound’s silyl ether group allows it to interact with hydrophobic regions of proteins, while the benzothiophene dioxide moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde: Shares structural similarities but differs in the functional groups attached to the core structure.
Benzothiophene dioxide derivatives: Similar redox properties but lack the silyl ether and indene acetaldehyde moieties.
Indene acetaldehyde derivatives: Similar condensation reactions but lack the benzothiophene dioxide and silyl ether groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C28H46O4SSi |
|---|---|
Molecular Weight |
506.8 g/mol |
IUPAC Name |
(2S)-2-[(4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal |
InChI |
InChI=1S/C28H46O4SSi/c1-19(17-29)24-12-13-25-20(9-8-14-28(24,25)5)15-26-23-16-22(32-34(6,7)27(2,3)4)11-10-21(23)18-33(26,30)31/h15,17,19,22,24-26H,8-14,16,18H2,1-7H3/b20-15+/t19-,22+,24?,25?,26?,28-/m1/s1 |
InChI Key |
KABHKFPMTBSEED-AFVRURHWSA-N |
Isomeric SMILES |
C[C@H](C=O)C1CCC\2[C@@]1(CCC/C2=C\C3C4=C(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


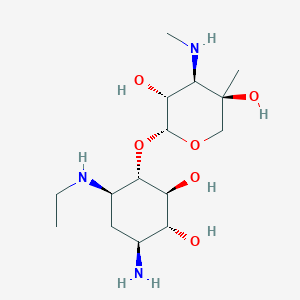
![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2'-deoxyribofuranosyl]guanine](/img/structure/B13412651.png)

![2-Propenoic acid, 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13412663.png)
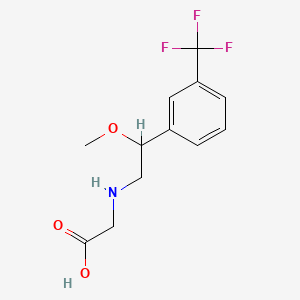
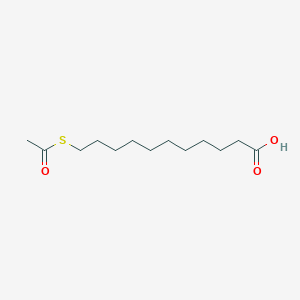
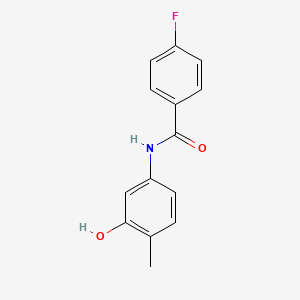
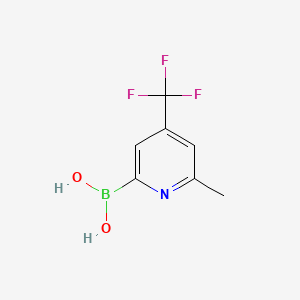

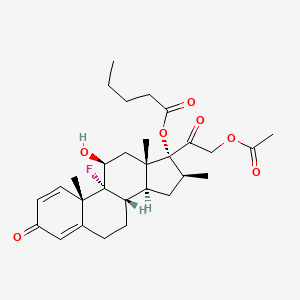
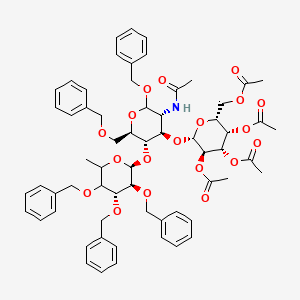
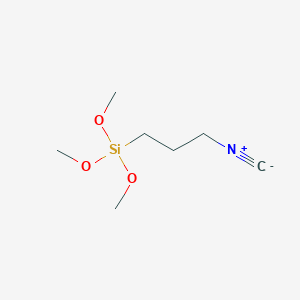
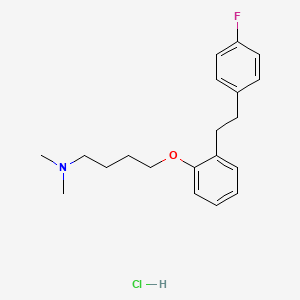
![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)
